molecular formula C13H19ClN2O B1435115 4-methyl-N-(piperidin-4-yl)benzamide hydrochloride CAS No. 1826551-30-7

4-methyl-N-(piperidin-4-yl)benzamide hydrochloride

Cat. No. B1435115
CAS RN: 1826551-30-7
M. Wt: 254.75 g/mol
InChI Key: SPEJFWWMXLCLSY-UHFFFAOYSA-N
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Description

4-methyl-N-(piperidin-4-yl)benzamide hydrochloride is a chemical compound with the CAS Number 1826551-30-7 . It is a white solid with a molecular weight of 254.76 .


Synthesis Analysis

The synthesis of this compound involves several steps, including the removal of the metalation group, dehydroxylation, and pyridine reduction . The yield of the synthesis process is reported to be around 63% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O.ClH/c1-10-2-4-11 (5-3-10)13 (16)15-12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3, (H,15,16);1H . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a white solid with a molecular weight of 254.76 . It has a storage temperature of room temperature .

Scientific Research Applications

Antioxidant Activity

The compound 4-methyl-N-(piperidin-4-yl)benzamide hydrochloride has been evaluated for its antioxidant properties. Antioxidants are crucial in research for their ability to neutralize free radicals, which can prevent cell damage and have implications in aging and various diseases .

Antibacterial Activity

This compound has also been studied for its antibacterial activities. The development of new antibacterial agents is vital due to the increasing resistance to existing antibiotics .

Pharmaceutical Industry

Piperidine derivatives, including 4-methyl-N-(piperidin-4-yl)benzamide hydrochloride , play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, highlighting their versatility and importance in drug design .

Smoothened (Smo) Activity

Some benzamide derivatives have been synthesized to study their activity on Smoothened (Smo), a receptor protein that plays a role in signal transduction pathways. This research can contribute to understanding and treating various diseases .

Biological Potential and Inhibitory Activity

Preliminary biological screening has shown that many compounds in the N-(piperidin-4-yl)benzamide derivative series exhibit good biological potential and inhibitory activity, which is promising for future therapeutic applications .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-methyl-N-piperidin-4-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-2-4-11(5-3-10)13(16)15-12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEJFWWMXLCLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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